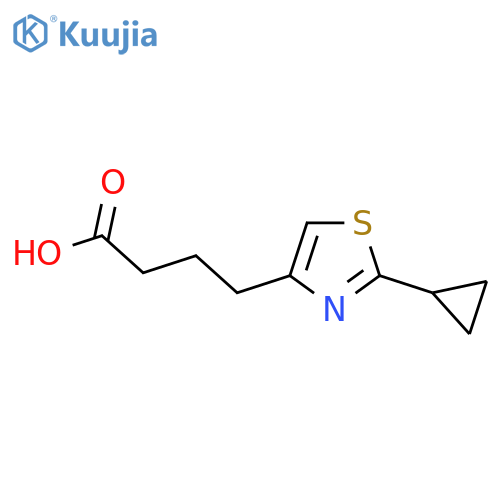

Cas no 1537258-29-9 (4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid)

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid

- EN300-1728028

- 1537258-29-9

-

- インチ: 1S/C10H13NO2S/c12-9(13)3-1-2-8-6-14-10(11-8)7-4-5-7/h6-7H,1-5H2,(H,12,13)

- InChIKey: ZGGQSMCYJXFGAG-UHFFFAOYSA-N

- SMILES: S1C=C(CCCC(=O)O)N=C1C1CC1

計算された属性

- 精确分子量: 211.06669983g/mol

- 同位素质量: 211.06669983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 14

- 回転可能化学結合数: 5

- 複雑さ: 218

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1.7

- トポロジー分子極性表面積: 78.4Ų

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1728028-0.5g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 0.5g |

$1247.0 | 2023-09-20 | ||

| Enamine | EN300-1728028-1.0g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 1g |

$1299.0 | 2023-06-04 | ||

| Enamine | EN300-1728028-10g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 10g |

$5590.0 | 2023-09-20 | ||

| Enamine | EN300-1728028-5g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 5g |

$3770.0 | 2023-09-20 | ||

| Enamine | EN300-1728028-0.25g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 0.25g |

$1196.0 | 2023-09-20 | ||

| Enamine | EN300-1728028-0.05g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 0.05g |

$1091.0 | 2023-09-20 | ||

| Enamine | EN300-1728028-5.0g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 5g |

$3770.0 | 2023-06-04 | ||

| Enamine | EN300-1728028-10.0g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 10g |

$5590.0 | 2023-06-04 | ||

| Enamine | EN300-1728028-2.5g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 2.5g |

$2548.0 | 2023-09-20 | ||

| Enamine | EN300-1728028-0.1g |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid |

1537258-29-9 | 0.1g |

$1144.0 | 2023-09-20 |

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid 関連文献

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acidに関する追加情報

Introduction to 4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic Acid (CAS No. 1537258-29-9)

4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid, identified by its CAS number 1537258-29-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining a cyclopropyl group with a thiazole ring fused to a butanoic acid moiety, has garnered attention for its potential applications in drug discovery and medicinal chemistry.

The structural framework of 4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid consists of several key functional groups that contribute to its chemical reactivity and biological activity. The cyclopropyl substituent is known for its stability and ability to influence the conformational flexibility of the molecule, while the thiazole ring is a common pharmacophore found in numerous bioactive compounds. The presence of the carboxylic acid group at the terminal position of the butanoic acid chain further enhances its potential as a precursor for various derivatization reactions, including esterification, amidation, and coupling with other heterocyclic systems.

In recent years, there has been growing interest in thiazole derivatives due to their broad spectrum of biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropyl group into the thiazole scaffold can modulate these properties by altering the electronic distribution and steric environment around the heterocyclic core. This structural modification has been shown to enhance binding affinity to biological targets and improve metabolic stability, making it an attractive feature for drug development.

One of the most compelling aspects of 4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid is its potential as a building block for more complex pharmacological entities. The combination of the cyclopropyl group and the thiazole ring provides a versatile platform for further chemical manipulation. For instance, researchers have explored the use of this compound in designing novel inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and obesity. The carboxylic acid functionality allows for easy conjugation with other molecules, enabling the synthesis of peptidomimetics and protein-protein interaction inhibitors.

The synthesis of 4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the thiazole ring, followed by functional group interconversions to introduce the cyclopropyl and carboxylic acid moieties. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing reliance on hazardous reagents and minimizing waste generation.

The biological evaluation of 4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid has revealed promising activities in preclinical models. Studies have demonstrated its efficacy in inhibiting certain enzymes associated with inflammation and oxidative stress, suggesting potential therapeutic applications in conditions such as rheumatoid arthritis and neurodegenerative disorders. Additionally, preliminary data indicate that this compound may exhibit chemopreventive effects by modulating signaling pathways involved in cell proliferation and apoptosis.

The development of novel drug candidates often requires optimization of physicochemical properties such as solubility, permeability, and pharmacokinetic profiles. The presence of both polar (carboxylic acid) and non-polar (cyclopropyl) regions in 4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid makes it an interesting candidate for further optimization. Computational methods such as molecular docking and pharmacokinetic modeling are being employed to predict how structural modifications might affect biological activity and drug-like properties.

In conclusion, 4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid (CAS No. 1537258-29-9) represents a valuable compound in pharmaceutical research with diverse applications ranging from drug discovery to medicinal chemistry innovation. Its unique structural features offer opportunities for designing next-generation therapeutics with improved efficacy and reduced side effects. As research continues to uncover new biological functions associated with thiazole derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.

1537258-29-9 (4-(2-cyclopropyl-1,3-thiazol-4-yl)butanoic acid) Related Products

- 2137142-00-6(tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)

- 2138119-18-1(3-bromo-2-cyclopentyl-7-cyclopropylimidazo1,2-apyridine)

- 1396799-03-3(3-fluoro-N-2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylbenzamide)

- 2227987-25-7(rac-2-({(2R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-2-ylformamido}oxy)propanoic acid)

- 2136134-58-0(tert-butyl N-[(2S)-4-cyclopentyl-3-oxobutan-2-yl]carbamate)

- 1864431-03-7(2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine)

- 1805305-97-8(3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine)

- 2172294-71-0(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-3-amidocyclobutane-1-carboxylic acid)

- 95261-39-5(4-amino-4-phenyl-cyclohexanone)

- 562-73-2(1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid)